molecular formula C42H44N4O8 B611790 benzoporphyrin derivative Ring A-1 CAS No. 94238-24-1

benzoporphyrin derivative Ring A-1

Cat. No. B611790
CAS RN: 94238-24-1
M. Wt: 732.83
InChI Key: VTMVQLSZTQAYOV-WKGWVRGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VWN38241, also known as BPD-A-1,4-diene , and benzoporphyrin derivative Ring A -1,4-diene, is an important precursor for making PDT drug verteporfin. Verteporfin (trade name Visudyne), a benzoporphyrin derivative, is a medication used as a photosensitizer for photodynamic therapy to eliminate the abnormal blood vessels in the eye associated with conditions such as the wet form of macular degeneration. VWN38241 has CAS#94238-24-1 and inchi key VTMVQLSZTQAYOV-WKGWVRGVSA-N. For the convenience of scientific communication, tt is named as VWN38241 according to Hodoodo Chemical Nomenclature.

Scientific Research Applications

Photodynamic Therapy and Drug Formulation

Benzoporphyrin derivative Ring A-1, known as BPD-MA or Verteporfin, is primarily recognized for its application in photodynamic therapy (PDT). Studies have highlighted its effectiveness in various clinical scenarios:

  • Enhanced Drug Delivery through Formulations :

    • BPD-MA is formulated with non-ionic surfactant polymers like Pluronics to avoid aggregation issues observed with B-ring isomers. This formulation enhances drug delivery efficiency, especially in PDT applications (Hioka et al., 2002).
  • Effect on Vascular Smooth Muscle Cells :

    • The impact of BPD-MA on smooth muscle cells was explored, revealing a modest decrease in cell viability at certain concentrations, indicating potential applications in treatments involving vascular smooth muscle cells, although its inhibitory effects on intimal hyperplasia were not significant (Turnbull et al., 2000).
  • Tumor Treatment and Blood Flow Dynamics :

    • BPD-MA, when applied in PDT, induces tumor cell damage and microvascular injury, which is crucial for its antitumor effects. Various studies have demonstrated its efficacy in tumor treatment, with modifications in drug-light interval significantly impacting its antitumor effects and associated blood flow dynamics (Osaki et al., 2007).
  • Fluorescence Detection and Photodynamic Therapy :

    • The ability of BPD-MA to be selectively absorbed by certain cells has been studied, making it a potential candidate for photodynamic therapy in cases like cervical intraepithelial neoplasia, where selective drug absorption is crucial for treatment effectiveness (Keefe et al., 2001).
  • Pharmacokinetic Studies in Animal Models :

    • Pharmacokinetic studies of BPD-MA in animal models provide insights into its distribution, clearance, and half-life, essential for optimizing PDT protocols in clinical settings (Osaki et al., 2006).
  • Photoproducts and Spectroscopic Studies :

    • Understanding the photoproducts and photofragmentation channels of BPD-MA helps in optimizing its use in photodynamic therapy, ensuring effective treatment outcomes (Furlan et al., 2020).

properties

CAS RN

94238-24-1

Product Name

benzoporphyrin derivative Ring A-1

Molecular Formula

C42H44N4O8

Molecular Weight

732.83

IUPAC Name

23H,25H-Benzo[b]porphine-9,13-dipropanoic acid,18-ethenyl-2,4a-dihydro-3,4-bis(methoxycarbonyl)-4a,8,14,19- tetramethyl-, dimethyl ester

InChI

InChI=1S/C42H44N4O8/c1-10-24-21(2)30-18-35-28-14-11-27(40(49)53-8)39(41(50)54-9)42(28,5)36(46-35)20-31-23(4)26(13-16-38(48)52-7)34(45-31)19-33-25(12-15-37(47)51-6)22(3)29(44-33)17-32(24)43-30/h10,14,17-20,43,45H,1,11-13,15-16H2,2-9H3/b29-17-,30-18-,31-20-,32-17-,33-19-,34-19-,35-18-,36-20-

InChI Key

VTMVQLSZTQAYOV-WKGWVRGVSA-N

SMILES

COC(CCC1=C(C(/C=C2C(C=C)=C(/C(N/2)=C/C3=N/C(C4(C(C(OC)=O)=C(CC=C43)C(OC)=O)C)=C\C5=C6C)C)=N/C1=C\C(N5)=C6CCC(OC)=O)C)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

benzoporphyrin derivative Ring A -1,4-diene;  BPD-A-1,4-diene;  VWN38241;  VWN-38241;  VWN 38241; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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